molecular formula C10H14N2O B2934623 4-(2-Methylpyridin-4-yl)morpholine CAS No. 131814-33-0

4-(2-Methylpyridin-4-yl)morpholine

Cat. No. B2934623
CAS RN: 131814-33-0
M. Wt: 178.235
InChI Key: QDAQXSNJXIDHQJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

4-(2-Methylpyridin-4-yl)morpholine has a molecular weight of 178.235 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Catalytic and Diastereoselective Synthesis

The compound's utility in synthetic chemistry is highlighted through its role in catalysis. An effective catalyst system comprising Mg(ClO4)2, bipyridine, and N-methyl morpholine facilitates the direct addition of α-carbonate substituted ketones to aromatic aldehydes. This process yields protected α,β-dihydroxyketones with high synaldol diastereoselectivity, demonstrating the compound's significance in stereoselective synthesis (Willis et al., 2004).

Xanthine Oxidase Inhibition and Anti-inflammatory Agents

Research into non-purine xanthine oxidase inhibitors for gout and inflammatory conditions found two cyclodidepsipeptides related to 4-(2-Methylpyridin-4-yl)morpholine exhibiting excellent inhibitory activity against xanthine oxidase and significant suppression of nuclear factor of κB (NF-κB) activation. These findings support the potential therapeutic applications of morpholine derivatives in treating conditions associated with excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Antimicrobial Applications

A potent M1 selective muscarinic agonist synthesized from 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine demonstrates its potential in creating effective antimicrobials, including arecoline derivatives. This synthesis, involving bromination of 3-acetylpyridine and cyclization, underscores the applicability of morpholine derivatives in developing new antimicrobial agents (Kumar et al., 2007).

Biodegradable and Non-toxic Ionic Liquids

The synthesis of 4-benzyl-4-methylmorpholinium salts producing morpholinium ionic liquids explores their potential as biodegradable and low-toxicity solvents. These ionic liquids, with varying anions, exhibit moderate or low toxicity and suggest applications in environmentally friendly solvents and in biomass processing (Pernak et al., 2011).

Fluorescent Materials Development

Research on 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores in solution and the solid state demonstrates the compound's utility in creating fluorescent materials. These materials, with high fluorescence quantum yields, have applications in optical materials and sensors, showcasing the versatility of morpholine derivatives in materials science (Hagimori et al., 2019).

Safety and Hazards

While specific safety and hazard information for 4-(2-Methylpyridin-4-yl)morpholine is not available, similar compounds have been associated with certain hazards. For example, 4-((6-Bromopyridin-2-yl)methyl)morpholine has been associated with skin and eye irritation, and respiratory system irritation .

properties

IUPAC Name

4-(2-methylpyridin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9-8-10(2-3-11-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAQXSNJXIDHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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